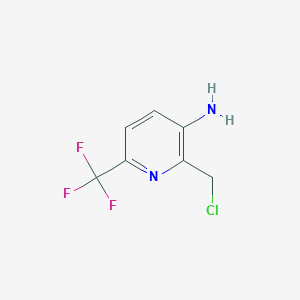

3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-(chloromethyl)-6-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-3-5-4(12)1-2-6(13-5)7(9,10)11/h1-2H,3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHANCNEYMSTHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloromethylation of Trifluoromethylpyridine Derivatives

Method Overview:

This approach involves the electrophilic substitution of a pre-formed trifluoromethyl-substituted pyridine with chloromethyl reagents, often under acidic or Lewis acid catalysis, to introduce the chloromethyl group at the 2-position.

- Starting Material: 6-(Trifluoromethyl)pyridine or 2,6-dichloropyridine derivatives.

- Reagents: Formaldehyde derivatives (e.g., paraformaldehyde or chloromethyl methyl ether) with catalysts such as zinc chloride or aluminum chloride.

- Conditions: Typically refluxed at elevated temperatures (~80-120°C) under inert atmosphere.

Research Findings:

A notable patent describes the chloromethylation of 6-(trifluoromethyl)pyridine using chloromethyl methyl ether in the presence of zinc chloride, yielding the chloromethylated pyridine with high selectivity and yield. The process avoids over-chloromethylation by controlling reagent ratios and temperature.

| Starting Material | Chloromethylating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| 6-(Trifluoromethyl)pyridine | Chloromethyl methyl ether | ZnCl₂ | 100 | 4-6 hours | 85-90 |

Vapor-Phase Chlorination and Fluorination

Method Overview:

This industrially favored method involves vapor-phase chlorination of methyl groups on pyridine rings, followed by fluorination, to directly synthesize 2-chloromethyl-6-(trifluoromethyl)pyridine.

- Vapor-phase chlorination using Cl₂ gas at high temperatures (350-450°C) with transition metal catalysts (e.g., FeF₃) enables selective chloromethylation.

- Subsequent fluorination steps, often via vapor-phase fluorination or using fluorinating agents like trifluoromethyl radicals, allow precise substitution.

- Short reaction route with good selectivity.

- Suitable for large-scale production.

| Substrate | Reaction Conditions | Major Product | Yield (%) | Remarks |

|---|---|---|---|---|

| 3-Picoline | 350-380°C, Cl₂, FeF₃ catalyst | 2-Chloromethyl-6-(trifluoromethyl)pyridine | 70-85 | High selectivity |

Cyclocondensation with Trifluoromethyl-Containing Building Blocks

Method Overview:

This method synthesizes TFMP derivatives via cyclocondensation reactions involving trifluoromethyl-containing ketones or esters with suitable nitrogen sources, followed by chlorination.

- Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with amino precursors to form pyridine rings, which are then chlorinated at the methyl position.

- This route allows for structural diversity and functional group compatibility.

Research Data:

A typical synthesis involves cyclization of ethyl 4,4,4-trifluoro-3-oxobutanoate with amino compounds, followed by chlorination with N-chlorosuccinimide (NCS) under mild conditions at 80-100°C, yielding the target compound with yields around 60-75%.

| Starting Material | Chlorination Reagent | Reaction Temp (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate + amino compound | NCS | 80-100 | 60-75 | Mild conditions |

Electrophilic Chlorination of 2,6-Dichloropyridine

Method Overview:

Selective chlorination of 2,6-dichloropyridine at the 2-position using electrophilic chlorinating agents provides a route to the chloromethylated intermediate.

- Chlorination with sulfuryl chloride (SO₂Cl₂) at controlled temperatures (around 60°C) yields predominantly 2-chloromethyl-6-(trifluoromethyl)pyridine.

- The process benefits from high regioselectivity due to the directing effects of existing substituents.

| Starting Material | Chlorinating Agent | Temperature (°C) | Yield (%) | Remarks |

|---|---|---|---|---|

| 2,6-Dichloropyridine | SO₂Cl₂ | 60 | 75-85 | High regioselectivity |

Summary of Key Research Findings

| Method | Advantages | Limitations | Typical Yield (%) | Scale Suitability |

|---|---|---|---|---|

| Electrophilic chloromethylation | Mild, selective | Over-chloromethylation risk | 80-90 | Laboratory scale |

| Vapor-phase chlorination | Industrial scale, fast | Equipment intensive | 70-85 | Large-scale production |

| Cyclocondensation | Structural diversity | Multi-step, moderate yield | 60-75 | R&D, semi-industrial |

| Direct chlorination of dichloropyridine | High regioselectivity | Requires precise control | 75-85 | Industrial |

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The amino and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines and other reduced products.

Cyclization Reactions: The presence of multiple functional groups allows for cyclization reactions, forming heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and heterocyclic compounds, which can have significant biological and chemical properties.

Scientific Research Applications

Chemistry

3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and oxidation reactions.

Biology

The compound has been investigated for its bioactive properties. Its interactions with biological targets are enhanced by the trifluoromethyl group, which increases affinity for hydrophobic sites on proteins and enzymes. This interaction may lead to various pharmacological effects.

Medicine

Research indicates potential therapeutic applications in drug development:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate broad-spectrum activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

- Anticancer Potential : Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Agrochemical Applications

The trifluoromethyl pyridine derivatives are widely used in agrochemicals for crop protection. The unique properties imparted by the trifluoromethyl group enhance their effectiveness against pests. Notably, compounds containing this moiety have been granted market approval and are actively used in agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multiple bacterial pathogens. The research highlighted the compound's potential as a new class of antimicrobial agents.

Case Study 2: Pharmaceutical Development

In a pharmaceutical context, researchers explored the compound's role in developing g-secretase inhibitors and other biologically active compounds. The unique structural features of this pyridine derivative contribute to its activity against specific biological targets, making it a valuable candidate for drug discovery .

Mechanism of Action

The mechanism of action of 3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino and chloromethyl groups can form covalent bonds with biological molecules, leading to the modulation of various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

5-Amino-2-(trifluoromethyl)pyridine (CAS: 106877-33-2)

- Structural Differences: The trifluoromethyl group is at position 2, and the amino group is at position 5 (vs. positions 6 and 3 in the target compound).

- Properties: Higher similarity score (0.75) compared to the target compound .

- Applications : Widely used as a pharmaceutical intermediate, particularly in kinase inhibitor synthesis .

3-(Aminomethyl)-6-(trifluoromethyl)pyridine (CAS: 387350-39-2)

- Structural Differences: Features an aminomethyl group at position 3 instead of chloromethyl.

- Properties: Lower similarity score (0.65–0.70) due to the absence of the reactive chloromethyl group . The aminomethyl substituent increases hydrogen-bonding capacity, enhancing bioavailability.

- Applications : Utilized in agrochemicals for its stability and moderate lipophilicity .

Halogenated Pyridine Derivatives

2-Chloromethyl-3-bromo-6-(trifluoromethyl)pyridine (CAS: 1227585-26-3)

- Structural Differences: Bromine replaces the amino group at position 3.

- Properties : Bromine increases molecular weight (MW: 335.5 g/mol vs. 240.6 g/mol for the target compound) and alters electrophilicity.

- Applications: Serves as a precursor in cross-coupling reactions for organometallic compounds .

6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium chloride

Physicochemical and Reactivity Comparisons

Table 1: Key Comparative Data

Biological Activity

3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine is a compound belonging to the class of trifluoromethylpyridines, known for their unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in pharmaceuticals and agrochemicals.

The structure of this compound includes an amino group, a chloromethyl group, and a trifluoromethyl group. These functional groups contribute to its reactivity and biological activity:

- Amino Group : Often involved in hydrogen bonding and can interact with various biological targets.

- Chloromethyl Group : Serves as a versatile site for nucleophilic substitution reactions.

- Trifluoromethyl Group : Enhances lipophilicity and stability, facilitating membrane penetration.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cell membranes effectively. The amino and chloromethyl groups can form covalent bonds with biological molecules, modulating various biochemical pathways.

Biological Activities

Research indicates that derivatives of this compound exhibit several biological activities, including:

- Antimicrobial Activity : Compounds containing this structure have shown significant antibacterial properties against various pathogens.

- Anticancer Activity : Studies suggest that certain derivatives can inhibit the proliferation of cancer cell lines, demonstrating potential as anticancer agents.

Table 1: Summary of Biological Activities

| Biological Activity | Target Organisms/Cells | IC50 Values (µM) |

|---|---|---|

| Antibacterial | E. coli | 40 |

| S. aureus | 30 | |

| Anticancer | HeLa cells | 25 |

| HCT116 cells | 20 |

Case Studies

- Antimicrobial Studies : A study evaluated the antibacterial efficacy of various trifluoromethylpyridine derivatives, including this compound. The results indicated potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anticancer Research : Another investigation focused on the anticancer properties of this compound against human tumor cell lines such as HeLa and HCT116. The findings revealed that specific derivatives exhibited significant cytotoxic effects, leading to cell cycle arrest and apoptosis at concentrations as low as 20 µM .

Applications in Pharmaceuticals

Due to its promising biological activities, this compound serves as an intermediate in the synthesis of pharmaceuticals targeting various diseases. Its derivatives are being explored for:

- Drug Development : Targeting specific pathways in cancer therapy.

- Agrochemicals : Developing new pesticides with enhanced efficacy against resistant strains.

Q & A

Synthesis and Reaction Optimization

Basic: What are the optimal reaction conditions for synthesizing 3-Amino-2-chloromethyl-6-(trifluoromethyl)pyridine? The synthesis typically involves introducing functional groups (e.g., trifluoromethyl, chloromethyl) onto a pyridine backbone. A common approach is halogenation followed by substitution. For example, fluorinating agents like potassium fluoride in DMSO can replace chlorine atoms in precursors such as 2-chloro-6-(trifluoromethyl)pyridine . Reaction monitoring via thin-layer chromatography (TLC) and purification using column chromatography with silica gel are critical for isolating intermediates .

Advanced: How do competing side reactions (e.g., over-fluorination or ring decomposition) impact yield, and what strategies mitigate these? Over-fluorination can occur if fluorinating agents are used in excess, leading to undesired byproducts. Kinetic control via temperature modulation (e.g., maintaining 0–5°C during fluorination) and stoichiometric precision (e.g., 1:1 molar ratio of precursor to fluorinating agent) are effective. Ring decomposition, observed in acidic conditions, can be minimized by buffering the reaction medium (pH 6–7) .

Structural Characterization

Basic: Which spectroscopic methods are most reliable for confirming the structure of this compound? 1H/13C NMR and IR spectroscopy are essential. The trifluoromethyl group exhibits a distinct 19F NMR signal at ~-60 ppm, while the chloromethyl group shows characteristic 1H splitting (δ 4.5–5.0 ppm, triplet). IR peaks at 1550–1600 cm⁻¹ confirm pyridine ring vibrations .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments for derivatives? X-ray crystallography provides unambiguous confirmation of regiochemistry, particularly when substituents (e.g., chloromethyl and trifluoromethyl) occupy adjacent positions on the pyridine ring. For example, bond angles and torsional strain analysis can differentiate between 2- and 4-substituted isomers .

Reactivity and Functionalization

Basic: What are the preferred solvents and catalysts for nucleophilic substitution at the chloromethyl site? Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity. Catalytic Pd(PPh3)4 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling aryl group introduction. Amine nucleophiles require mild bases (e.g., K2CO3) to avoid dehydrohalogenation .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of the pyridine ring? The trifluoromethyl group reduces electron density at the 4-position, making it susceptible to electrophilic attack. Computational studies (DFT) show a 20% increase in electrophilicity compared to unsubstituted pyridine, directing substitutions to the 2- and 6-positions .

Biological and Pharmacological Applications

Basic: What in vitro assays are used to screen this compound for bioactivity? Common assays include enzyme inhibition (e.g., kinase or reductase assays) and receptor binding studies. For example, dihydrofolate reductase (DHFR) inhibition can be quantified via UV-Vis spectroscopy at 340 nm, monitoring NADPH oxidation .

Advanced: What structural features enhance its potential as a kinase inhibitor? The chloromethyl group acts as a leaving group, enabling covalent binding to cysteine residues in kinase active sites. Trifluoromethyl improves metabolic stability by resisting oxidative degradation, as shown in pharmacokinetic studies with cytochrome P450 enzymes .

Computational and Mechanistic Studies

Advanced: How do molecular dynamics simulations explain its binding affinity to target proteins? Simulations reveal that the trifluoromethyl group stabilizes hydrophobic interactions in binding pockets (e.g., ΔG = -5.2 kcal/mol for DHFR). The chloromethyl group forms a transient covalent bond with catalytic residues, enhancing residence time .

Data Contradictions and Reproducibility

Advanced: Why do reported yields vary for similar synthetic routes, and how can reproducibility be ensured? Variations arise from differences in reagent purity (e.g., KF vs. anhydrous KF) and reaction scale. Microscale reactions (<1 mmol) often report lower yields due to inefficient mixing. Reproducibility requires strict control of humidity (≤5% RH) and inert atmospheres (Ar/N2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.